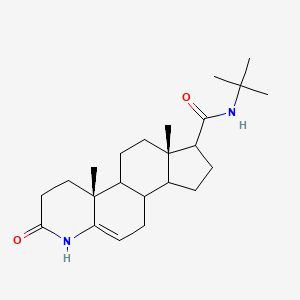
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the tetracene family, which is characterized by a linear arrangement of four benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves several steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its hydroxyl and methoxy groups can form hydrogen bonds with proteins and nucleic acids, making it a valuable tool for probing molecular interactions and understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it may have applications in drug discovery and development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it a promising candidate for applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of (9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene: A simpler member of the tetracene family, lacking the hydroxyl and methoxy groups.
Pentacene: An extended version of tetracene with five benzene rings, known for its electronic properties.
Anthracene: A related compound with three benzene rings, used in similar applications.
Uniqueness
What sets (9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of multiple hydroxyl groups and a methoxy group allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H18O8 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
(9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11?,21-/m0/s1 |
Clé InChI |
YOFDHOWPGULAQF-CLPBESLVSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
SMILES canonique |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B14795453.png)



![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)
![2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B14795469.png)

![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
![tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)



